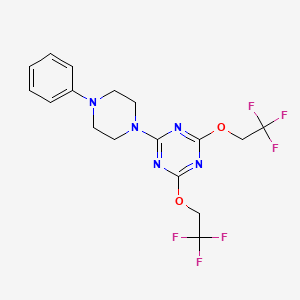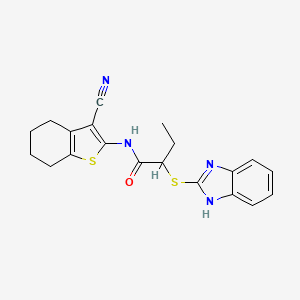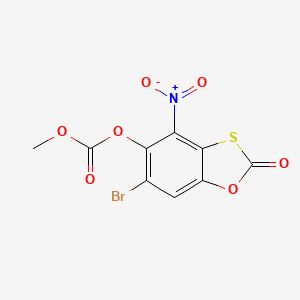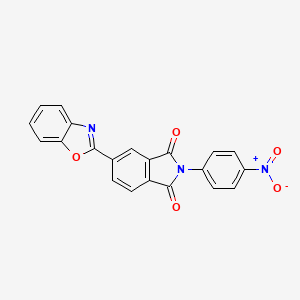
2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with phenylpiperazine and trifluoroethoxy groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution with Phenylpiperazine: The phenylpiperazine moiety is introduced via nucleophilic substitution, where phenylpiperazine reacts with the triazine core.
Introduction of Trifluoroethoxy Groups: The trifluoroethoxy groups are added through etherification reactions, using reagents like trifluoroethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the triazine ring or the substituents, leading to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the phenylpiperazine or trifluoroethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized triazines.
Scientific Research Applications
2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It finds use in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety can bind to neurotransmitter receptors, modulating their activity, while the trifluoroethoxy groups enhance the compound’s stability and bioavailability. The triazine core provides a rigid framework that facilitates precise interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine
- 2-(4-Phenylpiperazin-1-yl)-4,6-dimethoxy-1,3,5-triazine
- 2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-pyrimidine
Uniqueness
Compared to similar compounds, 2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine stands out due to its combination of phenylpiperazine and trifluoroethoxy groups, which confer unique pharmacological and chemical properties. Its structure allows for versatile modifications, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
6072-37-3 |
|---|---|
Molecular Formula |
C17H17F6N5O2 |
Molecular Weight |
437.34 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C17H17F6N5O2/c18-16(19,20)10-29-14-24-13(25-15(26-14)30-11-17(21,22)23)28-8-6-27(7-9-28)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
ZBVDVDKTYVRKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11533703.png)
![6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11533707.png)
![N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11533712.png)
![5-Bromo-2,4-dihydroxybenzaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B11533715.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B11533720.png)
![2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533732.png)
![ethyl [4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)phenyl]acetate](/img/structure/B11533746.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(dimethylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11533751.png)
![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533759.png)


![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533785.png)

![1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B11533811.png)
